REACTION_CXSMILES
|
N1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[NH2:8][OH:9].O1[CH2:15][CH2:14]OCC1>>[CH2:2]1[C:15]2([CH2:14][CH2:5][CH2:4][CH2:3][CH2:2]2)[CH2:6][CH2:5][C:4](=[N:8][OH:9])[CH2:3]1 |f:1.2|
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
3.45 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
compound
|
Quantity
|
39 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
subsequently concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
to yield an oil, which
|
Type
|
CUSTOM
|
Details
|
crystallises
|
Type
|
WASH
|
Details
|
which is washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
C1CC(CCC12CCCCC2)=NO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |